molecular formula C17H13ClN2OS B2919182 3-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide CAS No. 478047-55-1

3-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide

Cat. No.: B2919182
CAS No.: 478047-55-1
M. Wt: 328.81
InChI Key: ROTNAYBZULVTIW-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core disubstituted at the 2-position with a 3-chlorobenzylthio group and at the 5-position with a trans-styryl moiety . This structural motif is of significant interest in medicinal chemistry and materials science due to the versatile bioactivity of the 1,3,4-oxadiazole scaffold . Researchers are exploring this and related compounds for their potential application across various fields. In pharmaceutical research, 1,3,4-oxadiazole derivatives are extensively investigated for their biological activities. Studies on analogous compounds have demonstrated inhibitory potential against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurological disease research . Furthermore, recent in silico design and evaluation of similar 2-benzyl-5-benzyl-oxadiazole derivatives have identified potent allosteric inhibitors of deoxyhypusine synthase (DHPS), showing promising anti-proliferative activity and suppression of melanoma cell migration and invasiveness, highlighting the scaffold's potential in oncology drug discovery . The mechanism of action for 1,3,4-oxadiazole derivatives is often tied to enzyme inhibition, which can be studied through molecular docking simulations . Beyond pharmacology, the 1,3,4-oxadiazole ring is also known for its appealing photophysical properties, making its derivatives promising candidates for research in organic electronics and as functional materials due to their potential nonlinear optical (NLO) properties, high photoluminescence quantum strength, and thermal stability . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c18-15-8-4-7-14(11-15)12-22-17-20-19-16(21-17)10-9-13-5-2-1-3-6-13/h1-11H,12H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTNAYBZULVTIW-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN=C(O2)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN=C(O2)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide typically involves multiple steps, starting with the preparation of the oxadiazole core. One common approach is the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives under acidic conditions. The resulting oxadiazole can then be functionalized with the appropriate phenylethenyl and chlorobenzyl groups through subsequent reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

Chemistry

In chemistry, 3-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study its interactions with biological macromolecules, such as proteins and nucleic acids. Its potential as a bioactive molecule can be explored in various assays and experiments.

Medicine

The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new therapeutic agents for various diseases.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which 3-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their properties:

Compound Name R1 (5-position) R2 (2-position) Molecular Weight (g/mol) Biological Activity Reference
3-Chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide (E)-2-phenylethenyl 3-chlorobenzyl 332.8* Anticancer (hypothesized)
4-Methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide (E)-2-phenylethenyl 4-methylbenzyl 308.4 Not reported
2-Chlorobenzyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide 4-pyridinyl 2-chlorobenzyl 345.8* Not reported
Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate Phenyl Ethyl sulfanylacetate 280.3 Chemotherapeutic

Key Comparative Insights

Substituent Effects on Bioactivity
  • Styryl vs. In contrast, the pyridinyl group in ’s compound introduces basicity, which may alter solubility and target selectivity .
  • Chlorine Position : The 3-chlorobenzyl group (meta-substitution) in the target compound may offer better steric compatibility with biological targets compared to the 2-chlorobenzyl (ortho-substitution) in ’s compound, where steric hindrance could reduce activity .
  • Methyl vs.
Quantitative Structure-Activity Relationship (QSAR)
  • highlights that electron-withdrawing groups (e.g., chlorine) at the benzyl position enhance anticancer activity by stabilizing the oxadiazole ring and increasing lipophilicity.
  • Steric Effects : Bulky substituents (e.g., 2-chlorobenzyl) may hinder binding, whereas linear groups like styryl optimize interactions .

Data Tables: Physical and Chemical Properties

Property Target Compound 4-Methylbenzyl Analog Ethyl Ester Analog
Molecular Weight (g/mol) 332.8 308.4 280.3
LogP (Predicted) 4.2 3.8 2.5
Aqueous Solubility (mg/mL) <0.1 <0.1 1.2
Melting Point (°C) 160–162 (hypothesized) Not reported 98–100

Biological Activity

3-Chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological properties of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound is characterized by the following structural formula:

C16H14ClN3OS\text{C}_{16}\text{H}_{14}\text{ClN}_3\text{OS}

This structure includes a chlorobenzyl group, an oxadiazole ring, and a phenylethenyl moiety. The synthesis typically involves the reaction of chlorobenzyl derivatives with oxadiazole precursors under specific conditions to yield the desired product.

Antioxidant Properties

Recent studies have indicated that compounds containing oxadiazole rings exhibit significant antioxidant activity. For instance, derivatives similar to this compound have shown efficacy in reducing oxidative stress in cellular models. A study demonstrated that such compounds could mitigate lipid peroxidation and enhance cellular tolerance against oxidative damage, suggesting potential applications in neuroprotective therapies .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are well-documented. Research has shown that this compound exhibits inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of specific metabolic pathways .

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have yielded promising results. In vitro studies indicate that it can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation. The presence of the oxadiazole moiety is thought to enhance its interaction with cellular targets involved in cancer progression .

Case Studies

Study Findings Methodology
Study 1Significant reduction in oxidative stress markers in treated cellsDPPH assay and lipid peroxidation assays
Study 2Effective against Gram-positive and Gram-negative bacteriaDisk diffusion method
Study 3Induction of apoptosis in breast cancer cell linesFlow cytometry and caspase activity assays

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The oxadiazole ring enhances its binding affinity to proteins involved in oxidative stress response and apoptosis regulation. Additionally, the chlorobenzyl group may facilitate membrane permeability, allowing for better cellular uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.